molecular formula C13H9BCl3NO3 B12850536 2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid

2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid

Katalognummer: B12850536
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: LGHQYAUSSYHBTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C₁₃H₉BCl₃NO₃. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 2,5-dichlorophenyl isocyanate with 2-chlorophenylboronic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The primary mechanism of action for 2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the final biaryl product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    2-Chlorophenylboronic Acid: Similar structure but lacks the carbamoyl group.

    2,5-Dichlorophenylboronic Acid: Similar structure but lacks the carbamoyl group.

Uniqueness

2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chlorine and carbamoyl groups, which provide additional sites for chemical modification and enhance its reactivity in various chemical reactions .

Eigenschaften

Molekularformel

C13H9BCl3NO3

Molekulargewicht

344.4 g/mol

IUPAC-Name

[2-chloro-5-[(2,5-dichlorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H9BCl3NO3/c15-8-2-4-11(17)12(6-8)18-13(19)7-1-3-10(16)9(5-7)14(20)21/h1-6,20-21H,(H,18,19)

InChI-Schlüssel

LGHQYAUSSYHBTK-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.